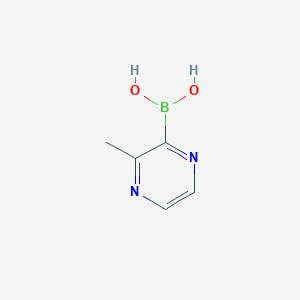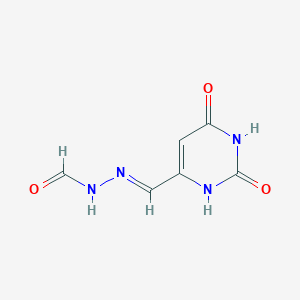![molecular formula C5H12N2O B12941596 [(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)
[(2R)-morpholin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-morpholin-2-yl]methanamine is an organic compound with the molecular formula C5H12N2O. It is a derivative of morpholine, featuring an amine group attached to the morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanamine typically involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis. Another method includes the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-morpholin-2-yl]methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of morpholine.
Wissenschaftliche Forschungsanwendungen
[(2R)-morpholin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of [(2R)-morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R)-4-benzylmorpholin-2-yl]methanamine
- [(2R)-pyrrolidin-2-yl]methanamine
Comparison
[(2R)-morpholin-2-yl]methanamine is unique due to its specific structural features and reactivity. Compared to [(2R)-4-benzylmorpholin-2-yl]methanamine, it has a simpler structure, making it more versatile in synthetic applications. [(2R)-pyrrolidin-2-yl]methanamine, on the other hand, has a different ring structure, which affects its chemical properties and reactivity .
Eigenschaften
Molekularformel |
C5H12N2O |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
[(2R)-morpholin-2-yl]methanamine |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2/t5-/m1/s1 |
InChI-Schlüssel |
OXYALYJRWGRVAM-RXMQYKEDSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)CN |
Kanonische SMILES |
C1COC(CN1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)



![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)

![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)




![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
